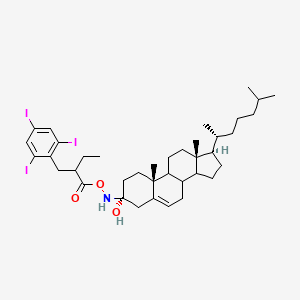

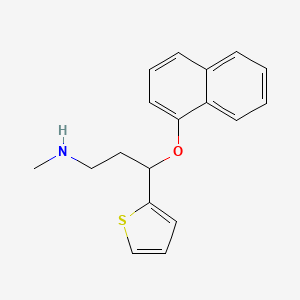

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine

Overview

Description

Synthesis Analysis

The synthesis of N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine and related compounds involves multi-step organic reactions, including condensation, N-alkylation, and reductive amination processes. For instance, one study describes the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation, highlighting the compound's complex synthetic pathway (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as the naphthalene-thiophene hybrid molecule, reveals a cis-keto-amine tautomeric form, as confirmed by various spectroscopic methods including FTIR, NMR, and X-ray crystallography. These compounds exhibit unique structural features, such as the ability to form complexes with metal ions like Zn(2+), showcasing their versatile molecular frameworks (Debasis Karak et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine derivatives often result in the formation of complexes with metal ions, demonstrating their potential as molecular sensors. For example, a naphthalene-thiophene hybrid molecule acts as a molecular AND type binary logic gate with Zn(2+) and OAc(-) ions as inputs, indicating the compound's responsiveness to chemical stimuli (Debasis Karak et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as fluorescence emission, are significantly influenced by their molecular structure. The synthesis and design of derivatives focus on enhancing these properties for potential applications in cell imaging and as components in electronic devices. The presence of naphthalene and thiophene rings contributes to their photophysical properties, enabling applications in fluorescence microscopy and organic electronics (L. Su et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other substances, define the utility of N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine derivatives. Their ability to undergo complexation with metal ions and react with various chemical agents underlines their versatile chemical behavior, which can be tailored for specific applications through structural modifications (Debasis Karak et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

Design and Synthesis of Derivatives : Novel N-substituted-acyl derivatives of N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine were designed and synthesized, showcasing the compound's versatility as a precursor for further chemical modifications. These derivatives were characterized using 1H NMR, IR, and MS, underlining the compound's utility in synthetic chemistry (Z. Jing, 2010).

Metal Complexes and Electrochemistry : Ni(II) and Pd(II) complexes with thiophene-appended Schiff base ligands, derived from the condensation of 2-hydroxy-1-naphthaldehyde and thiophene-2-ethylamine, were synthesized. Their structures were confirmed by X-ray crystallography, and the electronic structures were interpreted through DFT and TDDFT studies, illustrating the compound's application in developing materials with specific electrochemical properties (Subhankar Kundu et al., 2016).

Bioactivity and Molecular Interaction

Fluorescent AND Logic Gate : A naphthalene-thiophene hybrid molecule was developed as a molecular AND type binary logic gate with Zn2+ and OAc- ions as inputs. This compound's ability to turn on the system's fluorescence upon interaction with specific ions highlights its potential in molecular electronics and sensor technology (Debasis Karak et al., 2013).

Material Science Applications

Organic Field-Effect Transistors (OFETs) : Naphthalene diimide (NDI) copolymers, differing in thiophene content, were synthesized to explore their application in OFETs. The study demonstrated how polymer crystallinity and macromolecular order improve with an increased number of thiophene units, providing insights into the design of n-type materials for organic electronics (M. Durban et al., 2010).

Mechanism of Action

Target of Action

The primary targets of (±)-Duloxetine are still under investigation. These interactions play a crucial role in the compound’s therapeutic effects .

Mode of Action

The mode of action of (±)-Duloxetine involves its interaction with its targets, leading to various changes at the cellular level. The compound binds to its targets, altering their function and triggering a cascade of biochemical reactions .

Biochemical Pathways

(±)-Duloxetine affects several biochemical pathways. The exact pathways and their downstream effects depend on the specific targets of the compound. These effects can include changes in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of (±)-Duloxetine are crucial for understanding its bioavailability and therapeutic effects. These properties determine how the compound is absorbed into the body, distributed to its sites of action, metabolized, and ultimately excreted .

Result of Action

The molecular and cellular effects of (±)-Duloxetine’s action are diverse and depend on the specific targets and pathways affected. These effects can include changes in cellular function, alterations in gene expression, and modulation of signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (±)-Duloxetine. These factors can include temperature, pH, and the presence of other compounds or substances. Changes in these environmental factors can alter the compound’s stability, its interactions with its targets, and its overall therapeutic effects .

properties

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861238 | |

| Record name | (±)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine | |

CAS RN |

116817-13-1 | |

| Record name | (±)-Duloxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Duloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116817131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.